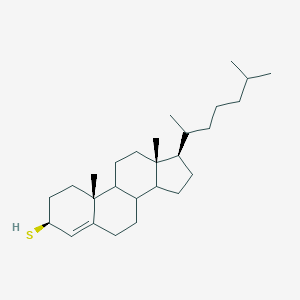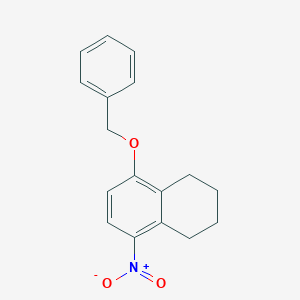![molecular formula C20H12F3N3OS2 B289923 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B289923.png)
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known for its unique chemical structure and has been extensively studied for its various biological activities.
Applications De Recherche Scientifique
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has been extensively studied for its various biological activities. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. This compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have potent activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is not fully understood. However, studies have shown that this compound targets various cellular pathways and proteins, including DNA topoisomerases, cyclin-dependent kinases, and histone deacetylases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. It has also been shown to have potent antiviral activity against various viruses, including influenza virus and herpes simplex virus. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one in lab experiments include its high potency and selectivity. This compound has been shown to have potent activity against various biological targets, making it a valuable tool for drug discovery and development. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one. One direction is to further elucidate its mechanism of action and cellular targets. This can provide valuable insights into the development of new therapeutics for various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. This can make it easier to work with and can facilitate further research on its biological activities. Additionally, future research can focus on developing new derivatives of this compound with improved solubility and stability, which can enhance its potential as a therapeutic agent.
In conclusion, 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a promising compound with various biological activities. Its unique chemical structure and potent activity make it a valuable tool for drug discovery and development. Further research on this compound can provide valuable insights into the development of new therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves the condensation of 2-aminopyridine, 2-thiophenecarboxaldehyde, and trifluoroacetic anhydride in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain a pure compound. This method of synthesis has been optimized to yield high purity and high yield of the compound.
Propriétés
Formule moléculaire |
C20H12F3N3OS2 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
InChI |
InChI=1S/C20H12F3N3OS2/c21-20(22,23)11-9-12(13-7-4-8-28-13)24-19-14(11)15-16(29-19)18(27)26-17(25-15)10-5-2-1-3-6-10/h1-9,17,25H,(H,26,27) |
Clé InChI |
OGKSHIRFSHCNRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)


![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)